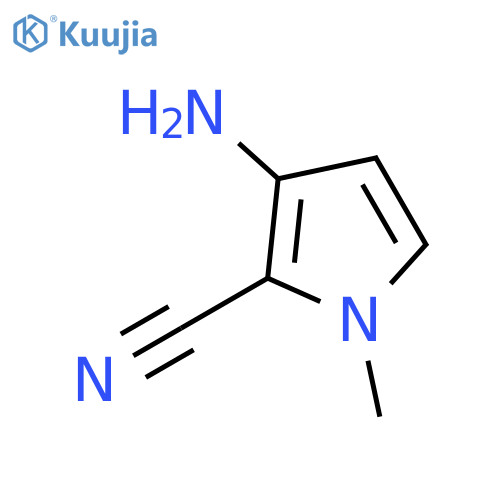

Cas no 1823939-14-5 (1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-)

1823939-14-5 structure

商品名:1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-

CAS番号:1823939-14-5

MF:C6H7N3

メガワット:121.139880418777

CID:5191939

1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-

-

- インチ: 1S/C6H7N3/c1-9-3-2-5(8)6(9)4-7/h2-3H,8H2,1H3

- InChIKey: WLHTVKNUUDMQKX-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC(N)=C1C#N

1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM512403-1g |

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile |

1823939-14-5 | 95% | 1g |

$*** | 2023-03-30 |

1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl- 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Ping Tong Food Funct., 2020,11, 628-639

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1823939-14-5 (1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量